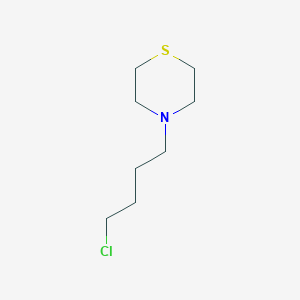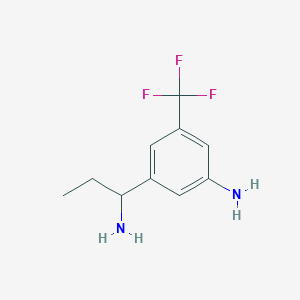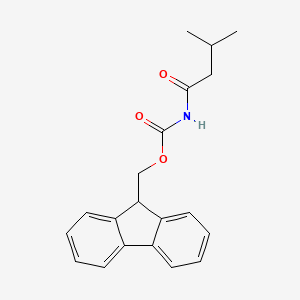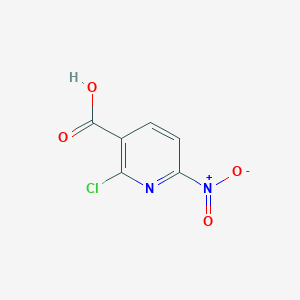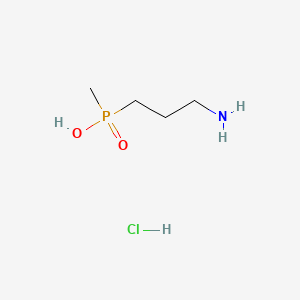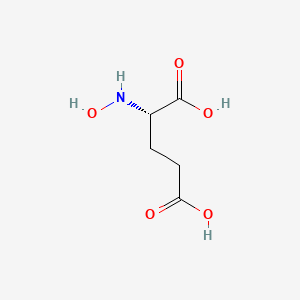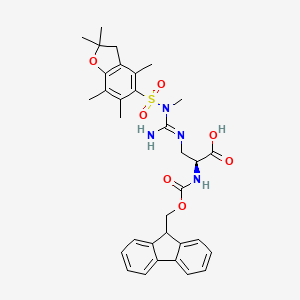
Fmoc-Alg(Me,Pbf)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Alg(Me,Pbf)-OH is a modified amino acid derivative used extensively in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated arginine (Alg), and a pentamethylbenzyl (Pbf) protecting group. These modifications make it a valuable tool in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Alg(Me,Pbf)-OH typically involves the protection of the amino acid arginine with the Fmoc group at the N-terminal and the Pbf group at the side chain The process begins with the protection of the arginine’s guanidino group using the Pbf groupThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and coupling reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-throughput purification techniques. The use of solid-phase synthesis allows for the rapid assembly of peptide chains, with the Fmoc group providing a temporary protecting group that can be easily removed under basic conditions .
化学反応の分析
Types of Reactions
Fmoc-Alg(Me,Pbf)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF.
Coupling Reactions: Formation of peptide bonds using coupling reagents like DIC and HOBt.
Cleavage Reactions: Removal of the Pbf group using trifluoroacetic acid (TFA) .
Common Reagents and Conditions
Deprotection: Piperidine in DMF (20-30% by volume) for 1-5 minutes.
Coupling: DIC and HOBt in DMF.
Cleavage: TFA in the presence of scavengers like triisopropylsilane (TIS) and water .
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where the Fmoc and Pbf groups have been selectively removed to allow for further peptide chain elongation or functionalization .
科学的研究の応用
Fmoc-Alg(Me,Pbf)-OH is widely used in scientific research for the synthesis of peptides and proteins. Its applications include:
Chemistry: Synthesis of complex peptides and proteins for structural and functional studies.
Biology: Production of peptide-based probes and inhibitors for studying biological processes.
Medicine: Development of peptide-based therapeutics and vaccines.
Industry: Manufacture of peptide-based materials for various industrial applications, including drug delivery systems and biomaterials
作用機序
The mechanism of action of Fmoc-Alg(Me,Pbf)-OH in peptide synthesis involves the selective protection and deprotection of functional groups. The Fmoc group protects the α-amino group during peptide chain elongation, preventing unwanted side reactions. The Pbf group protects the guanidino group of arginine, ensuring that it remains intact during the synthesis process. The removal of these protecting groups is achieved through specific chemical reactions, allowing for the controlled assembly of peptide chains .
類似化合物との比較
Similar Compounds
Fmoc-Arg(Pbf)-OH: Similar in structure but without the methylation on the arginine.
Fmoc-Arg(Pmc)-OH: Uses a different protecting group (Pmc) for the guanidino group.
Fmoc-Arg(Tos)-OH: Uses tosyl (Tos) as the protecting group for the guanidino group
Uniqueness
Fmoc-Alg(Me,Pbf)-OH is unique due to the combination of the Fmoc and Pbf protecting groups, along with the methylation of the arginine. This combination provides enhanced stability and selectivity during peptide synthesis, making it a valuable tool for the synthesis of complex peptides and proteins .
特性
分子式 |
C33H38N4O7S |
|---|---|
分子量 |
634.7 g/mol |
IUPAC名 |
(2S)-3-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C33H38N4O7S/c1-18-19(2)29(20(3)25-15-33(4,5)44-28(18)25)45(41,42)37(6)31(34)35-16-27(30(38)39)36-32(40)43-17-26-23-13-9-7-11-21(23)22-12-8-10-14-24(22)26/h7-14,26-27H,15-17H2,1-6H3,(H2,34,35)(H,36,40)(H,38,39)/t27-/m0/s1 |
InChIキー |
ZDTFXRWVNQSZQP-MHZLTWQESA-N |
異性体SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
正規SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)

![4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B13148414.png)
